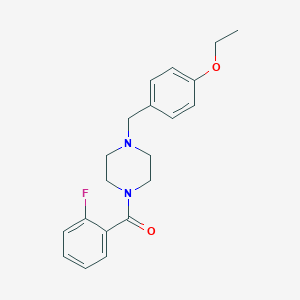![molecular formula C21H21ClN2O2S B248514 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as CNS-5161, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. These actions may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been shown to affect various biochemical and physiological processes in the brain. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. In addition, it has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on various biological processes.
Orientations Futures
There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of interest is its potential as a therapeutic agent in neurological disorders such as schizophrenia and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine may have potential as a tool for studying the role of the 5-HT1A and D2 receptors in various biological processes. Further research is needed to explore these and other potential applications of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthylmethylpiperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain pure 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been studied for its potential as a therapeutic agent in various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to have anxiolytic and antipsychotic effects in animal models. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been found to enhance the efficacy of antidepressant drugs in animal studies.
Propriétés
Nom du produit |
1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine |
|---|---|
Formule moléculaire |
C21H21ClN2O2S |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C21H21ClN2O2S/c22-19-8-10-20(11-9-19)27(25,26)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2 |
Clé InChI |
MNRKBXNMLBYMRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)





![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)